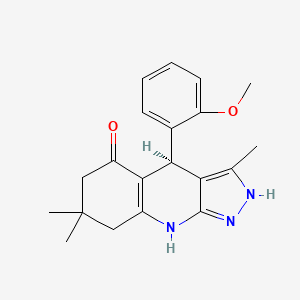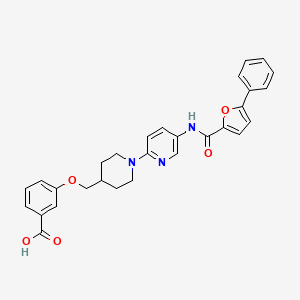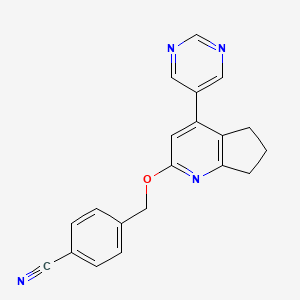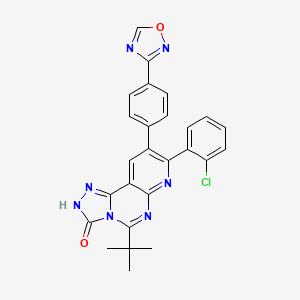![molecular formula C23H23F2N5O2 B10835946 3-[5-[2-(2,5-Difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-1-morpholin-4-ylprop-2-en-1-one](/img/structure/B10835946.png)
3-[5-[2-(2,5-Difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-1-morpholin-4-ylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-[2-(2,5-Difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-1-morpholin-4-ylprop-2-en-1-one is a complex organic compound with significant potential in pharmaceutical research. It is known for its selective inhibition of tropomyosin receptor kinase (TRK), making it a promising candidate for cancer treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-[2-(2,5-Difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-1-morpholin-4-ylprop-2-en-1-one involves multiple steps:
Formation of the pyrrolidine ring: Starting with 2,5-difluorobenzaldehyde, the pyrrolidine ring is formed through a series of reactions including condensation and cyclization.
Construction of the pyrazolo[1,5-a]pyrimidine core: This involves the reaction of the pyrrolidine derivative with appropriate reagents to form the pyrazolo[1,5-a]pyrimidine core.
Attachment of the morpholine group: The final step involves the addition of the morpholine group to the prop-2-en-1-one moiety under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow chemistry to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can occur at the pyrazolo[1,5-a]pyrimidine core.
Substitution: Substitution reactions are common, especially at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-[5-[2-(2,5-Difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-1-morpholin-4-ylprop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with various biological targets.
Medicine: It is being investigated in clinical trials for its potential to treat cancer by inhibiting TRK.
Industry: The compound’s unique structure makes it valuable for developing new materials and pharmaceuticals.
Wirkmechanismus
The compound exerts its effects by selectively inhibiting tropomyosin receptor kinase (TRK). This inhibition disrupts the signaling pathways involved in cell growth and survival, making it effective against certain types of cancer . The molecular targets include TRK receptors, and the pathways involved are primarily related to cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
AUM-601: Another TRK inhibitor with a similar structure.
Larotrectinib: A well-known TRK inhibitor used in cancer treatment.
Entrectinib: Another TRK inhibitor with broader activity against other kinases.
Uniqueness
3-[5-[2-(2,5-Difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-1-morpholin-4-ylprop-2-en-1-one stands out due to its high selectivity for TRK and its potential for fewer side effects compared to other inhibitors. Its unique structure also allows for modifications that can enhance its efficacy and reduce toxicity.
Eigenschaften
Molekularformel |
C23H23F2N5O2 |
|---|---|
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
3-[5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-1-morpholin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C23H23F2N5O2/c24-17-4-5-19(25)18(14-17)20-2-1-8-29(20)21-7-9-30-23(27-21)16(15-26-30)3-6-22(31)28-10-12-32-13-11-28/h3-7,9,14-15,20H,1-2,8,10-13H2 |
InChI-Schlüssel |
FFDHOZJDUKYFPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)C2=NC3=C(C=NN3C=C2)C=CC(=O)N4CCOCC4)C5=C(C=CC(=C5)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrazolo[1,5-a]pyrimidine derivative 6](/img/structure/B10835876.png)




![N-(2-cyanoethyl)-2-[2-[4-cyano-2-[(2-fluoroacetyl)amino]phenyl]-7-methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5-yl]-N-methylacetamide](/img/structure/B10835903.png)

![2-Tert-butyl-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B10835918.png)




![5-tert-Butyl-8-(2-chlorophenyl)-9-(4-chlorophenyl)pyrido[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B10835939.png)
